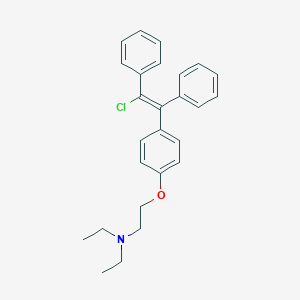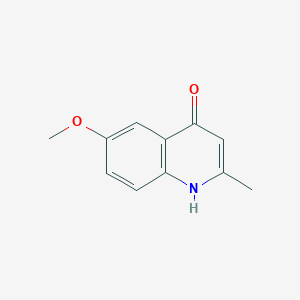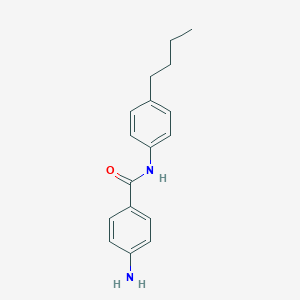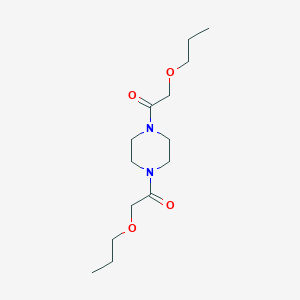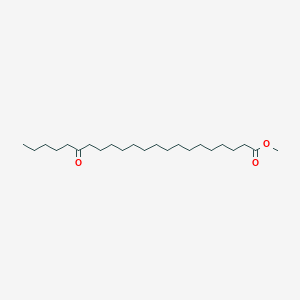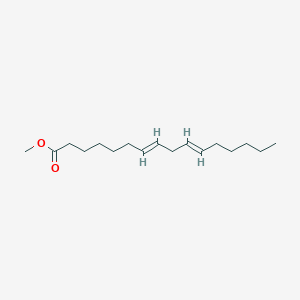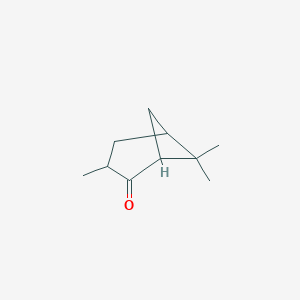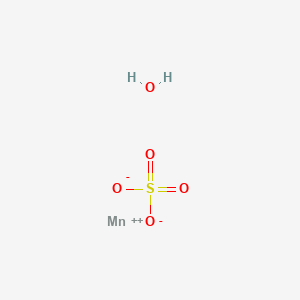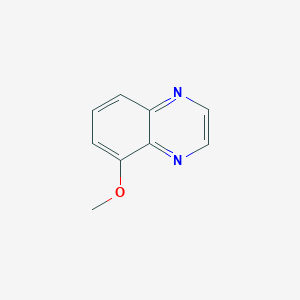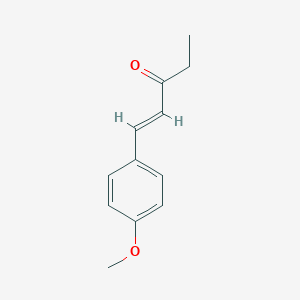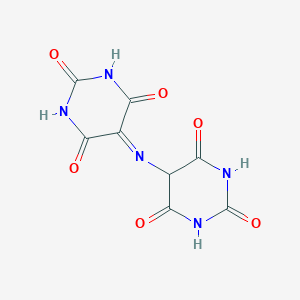
5,5'-Azanylylidene-bis-pyrimidine-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
'5,5'-Azanylylidene-bis-pyrimidine-2,4,6-trione', commonly known as APPT, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential as a versatile reagent for various synthetic applications. This molecule has a unique structure that makes it an ideal candidate for numerous chemical reactions, including condensation, nucleophilic substitution, and cyclization.
作用機序
APPT has a unique structure that allows it to act as both an acid and a base catalyst. This property makes it an ideal candidate for various chemical reactions, including condensation, nucleophilic substitution, and cyclization. The mechanism of action of APPT involves the formation of a complex between the reagent and the substrate, which leads to the activation of the substrate towards the desired reaction.
生化学的および生理学的効果
There are currently no known biochemical or physiological effects of APPT, as it has not been extensively studied in this regard. However, due to its potential as a versatile reagent, it is possible that APPT may have applications in the field of medicinal chemistry.
実験室実験の利点と制限
One of the primary advantages of using APPT as a reagent in lab experiments is its versatility. It can be used in a wide range of reactions, making it a valuable tool for synthetic chemists. Additionally, APPT is relatively easy to synthesize and is readily available in high purity. However, one limitation of APPT is its sensitivity to moisture and air, which can lead to decomposition and reduced reactivity.
将来の方向性
There are numerous future directions for the research and application of APPT. One potential area of focus is the development of new synthetic methods that utilize APPT as a catalyst or reagent. Additionally, there may be potential for the use of APPT in the field of medicinal chemistry, particularly in the development of new drugs and therapeutic compounds. Further research is needed to fully explore the potential of APPT in these areas and to better understand its mechanism of action and properties.
合成法
APPT can be synthesized using a variety of methods, including the reaction of urea and malonic acid in the presence of phosphorus oxychloride or by the reaction of urea and ethyl acetoacetate in the presence of sodium ethoxide. Additionally, APPT can also be synthesized by the reaction of cyanuric chloride and malonic acid in the presence of sodium hydroxide. These methods yield APPT in high purity and yield.
科学的研究の応用
APPT has been used as a versatile reagent in various synthetic applications, including the synthesis of pyrimidines, pyridines, and other heterocyclic compounds. It has also been utilized in the synthesis of natural products, such as alkaloids and flavonoids. Additionally, APPT has been used in the preparation of chiral compounds and as a catalyst in organic reactions.
特性
CAS番号 |
121-08-4 |
|---|---|
製品名 |
5,5'-Azanylylidene-bis-pyrimidine-2,4,6-trione |
分子式 |
C8H5N5O6 |
分子量 |
267.16 g/mol |
IUPAC名 |
5-[(2,4,6-trioxo-1,3-diazinan-5-yl)imino]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C8H5N5O6/c14-3-1(4(15)11-7(18)10-3)9-2-5(16)12-8(19)13-6(2)17/h1H,(H2,10,11,14,15,18)(H2,12,13,16,17,19) |
InChIキー |
VQTZGUYEOZNKQH-UHFFFAOYSA-N |
SMILES |
C1(C(=O)NC(=O)NC1=O)N=C2C(=O)NC(=O)NC2=O |
正規SMILES |
C1(C(=O)NC(=O)NC1=O)N=C2C(=O)NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



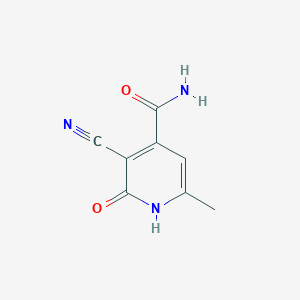
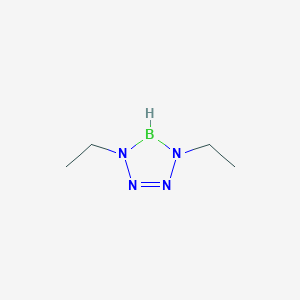
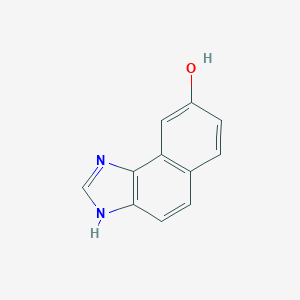
![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)
